Flt3-IN-17: A Potent Inhibitor of FLT3 Kinase for Research in Acute Myeloid Leukemia
Flt3-IN-17: A Potent Inhibitor of FLT3 Kinase for Research in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Flt3-IN-17 is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Flt3-IN-17. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate its use in preclinical research and drug development.
Chemical Structure and Properties
Flt3-IN-17 is a complex heterocyclic molecule with the chemical formula C23H24N6O2S2. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 2758999-62-9.
Table 1: Chemical and Physical Properties of Flt3-IN-17
| Property | Value | Source |
| CAS Number | 2758999-62-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C23H24N6O2S2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 496.61 g/mol | Calculated from molecular formula |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage | Store at -20°C for short-term and -80°C for long-term. | --INVALID-LINK-- |
Note: A definitive IUPAC name and complete SMILES string are not publicly available in the searched scientific literature or chemical databases. Researchers should confirm the structure provided by their supplier.
Biological Activity and Mechanism of Action
Flt3-IN-17 is a highly potent inhibitor of FLT3, particularly against activating mutations such as the D835Y point mutation located in the kinase domain. In addition to its activity on FLT3, Flt3-IN-17 also demonstrates inhibitory effects on Focal Adhesion Kinase (FAK).
The primary mechanism of action for Flt3-IN-17 is the inhibition of the autophosphorylation of the FLT3 receptor. In AML, mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote uncontrolled cell proliferation and survival. By blocking the kinase activity of FLT3, Flt3-IN-17 effectively abrogates these pro-leukemic signals.
Table 2: In Vitro Inhibitory Activity of Flt3-IN-17
| Target | IC50 Value | Cell Line/Assay Conditions | Source |
| FLT3 (D835Y mutant) | <0.5 nM | Biochemical or cellular assay | --INVALID-LINK-- |
| FAK | 12 nM | Biochemical or cellular assay | --INVALID-LINK-- |
| FLT3 mutants | 1.6 - 183 nM | Ba/F3 cells | --INVALID-LINK-- |
Flt3-IN-17 has also been shown to inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and A375 (melanoma) cells. Furthermore, at a concentration of 10 μM, it exhibits greater than 55% inhibition of cytochrome P450s (CYPs), indicating potential for drug-drug interactions that should be considered in experimental design.
Signaling Pathways
Mutated FLT3 activates several key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. Flt3-IN-17, by inhibiting the initial phosphorylation of the FLT3 receptor, effectively shuts down these cascades. The primary pathways affected are the JAK/STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize FLT3 inhibitors like Flt3-IN-17.
In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the IC50 of Flt3-IN-17 against purified FLT3 enzyme.
Materials:
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ADP-Glo™ Kinase Assay Kit (or equivalent)
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Recombinant human FLT3 enzyme (wild-type or mutant)
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FLT3 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
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Substrate (e.g., AXLtide)
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ATP
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Flt3-IN-17
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DMSO
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384-well white assay plates
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Luminometer
Procedure:
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Compound Preparation: Prepare a serial dilution of Flt3-IN-17 in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
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Reaction Setup: In a 384-well plate, add the following in order:
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1 µL of Flt3-IN-17 dilution or DMSO control.
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2 µL of FLT3 enzyme diluted in kinase buffer.
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2 µL of substrate/ATP mixture.
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Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
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Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
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Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.
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Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
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Data Analysis: Calculate the percent inhibition for each Flt3-IN-17 concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of Flt3-IN-17 on the proliferation of AML cell lines, such as MV4-11 (FLT3-ITD positive).
Materials:
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AML cell line (e.g., MV4-11)
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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Flt3-IN-17
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DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well clear flat-bottom plates
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Spectrophotometer plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Compound Addition: The following day, add 100 µL of medium containing serial dilutions of Flt3-IN-17 (or DMSO control) to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the inhibitor concentration.
Western Blotting for FLT3 Signaling Pathway Analysis
This protocol allows for the analysis of the phosphorylation status of FLT3 and its downstream targets.
Materials:
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AML cell line (e.g., MV4-11)
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Flt3-IN-17
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RIPA buffer
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Protease and phosphatase inhibitor cocktails
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment and Lysis: Treat cells with various concentrations of Flt3-IN-17 for a desired time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
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Protein Transfer: Transfer the proteins from the gel to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the relative changes in protein phosphorylation.
Conclusion
Flt3-IN-17 is a valuable research tool for investigating the role of FLT3 signaling in AML and for the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically relevant FLT3 mutations makes it a suitable compound for in vitro and potentially in vivo studies. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in effectively utilizing Flt3-IN-17 in their studies. As with any research compound, it is recommended to independently verify its properties and activity in the specific experimental systems being used.
